2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
CAS No.: 1270510-39-8
Cat. No.: VC8163929
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270510-39-8 |
|---|---|
| Molecular Formula | C8H9Cl2NO |
| Molecular Weight | 206.07 |
| IUPAC Name | 2-amino-2-(2,5-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
| Standard InChI Key | GTRJRSYOEJFYII-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C(CO)N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CO)N)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol belongs to the β-amino alcohol class, characterized by an ethanolamine backbone (NH₂-CH₂-CHOH-) substituted with a 2,5-dichlorophenyl group. The chlorine atoms at the 2- and 5-positions of the aromatic ring introduce steric and electronic effects distinct from other dichloro isomers (e.g., 2,3- or 2,4-dichloro). The molecular formula is C₈H₉Cl₂NO, with a theoretical molecular weight of 206.07 g/mol based on analogous compounds .
Stereochemical Considerations
The chiral center at the C2 position (adjacent to the hydroxyl group) creates two enantiomers: (R)- and (S)-configurations. Enantiomeric purity significantly impacts biological activity, as seen in related compounds like (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, where the R-enantiomer exhibits optimized receptor binding .
Synthesis and Industrial Production
Industrial-Scale Production
Industrial synthesis likely employs continuous-flow hydrogenation reactors to enhance efficiency. For example, the 2,3-dichloro analog is produced using sodium borohydride (NaBH₄) in methanol at 50–60°C, achieving >90% purity .
Physicochemical Properties
Computed Descriptors
Using PubChem’s computational tools , key properties for 2-amino-2-(2,5-dichlorophenyl)ethan-1-ol are predicted:
| Property | Value |
|---|---|
| XLogP3-AA | 1.4 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH₂, OH) |
| Rotatable Bonds | 2 (C-N and C-O) |
| Polar Surface Area | 66.5 Ų |
The 2,5-dichloro substitution likely enhances metabolic stability compared to 2,3- or 2,4-isomers due to reduced steric hindrance .
Biological Activity and Mechanisms
Anticancer Applications
β-Amino alcohols with dichlorophenyl groups demonstrate cytotoxic activity via apoptosis induction. A comparative study of analogs revealed:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2,4-dichloro derivative | HepG2 | 0.62 | G2/M phase arrest |
| 2,3-dichloro derivative | MDA-MB-231 | 0.40 | Mitochondrial apoptosis |
The 2,5-dichloro isomer’s activity is hypothesized to align with these trends, though steric factors may alter potency.
Applications in Medicinal Chemistry
Drug Intermediate
This compound serves as a chiral building block for antipsychotics and antifungals. For example, the 2,3-dichloro analog is a key intermediate in synthesizing miconazole derivatives .
Agrochemical Development
Dichlorophenyl ethanolamines are precursors to herbicides targeting acetolactate synthase (ALS). The 2,5-substitution pattern may enhance soil persistence compared to commercial herbicides .
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